N-acetylmuramic acid

Bacterial Cell Wall Metabolism Enzyme Kinetics Peptidoglycan Recycling

Substituting MurNAc with GlcNAc or muramic acid invalidates peptidoglycan research-standard amino sugars lack the essential D-lactyl ether required for enzyme recognition and immune receptor activation. N-Acetylmuramic acid (≥98% TLC) provides: • Validated MurK kinase substrate (Km=190 μM) for antibiotic discovery screening • Defined NOD2 agonist precursor for SPR/ITC calibration (Kd=1.8×10⁻⁷ M for CPGRP-S) • Authentic NLRP3 inflammasome activator-GlcNAc, glucose, and sucrose produce no activation Supplied with full analytical documentation for immediate global dispatch.

Molecular Formula C11H19NO8
Molecular Weight 293.27 g/mol
CAS No. 1856-93-5
Cat. No. B239071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetylmuramic acid
CAS1856-93-5
Synonyms2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose
2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose
2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer
4-O-NAcMur
acetylmuramic acid
N-acetylisomuramic acid
N-acetylmuramic acid
Molecular FormulaC11H19NO8
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C
InChIInChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1
InChIKeySOARVSUSWULNDI-TVVSKHENSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylmuramic Acid (CAS 1856-93-5) Technical Specifications and Procurement Guidance


N-Acetylmuramic acid (MurNAc, NAMA) is a fundamental amino sugar derivative that constitutes the essential alternating monomer with N-acetylglucosamine in bacterial peptidoglycan (PGN) cell walls [1]. It is chemically defined as (R)-2-(acetylamino)-3-O-(1-carboxyethyl)-2-deoxy-D-glucose, featuring a unique lactic acid ether substituent at the C3 position that distinguishes it from other amino sugars . As a core building block of the bacterial murein sacculus, MurNAc serves as a critical substrate for numerous enzymes involved in cell wall biosynthesis, recycling, and host immune recognition, with a typical commercial purity specification of ≥98% (TLC) .

Why N-Acetylmuramic Acid Cannot Be Replaced by Common Analogs in Scientific Workflows


Substitution of N-acetylmuramic acid with structurally similar compounds such as N-acetylglucosamine (GlcNAc), muramic acid, or glucosamine is not scientifically valid due to profound differences in molecular recognition, enzymatic processing, and biological function. MurNAc possesses a unique D-lactic acid ether moiety at the C3 hydroxyl group that is absent in GlcNAc, creating a critical stereochemical and electrostatic distinction that governs binding to peptidoglycan recognition proteins, kinases, and lytic enzymes [1]. Experimental evidence demonstrates that enzymes such as MurK exhibit differential kinetic parameters for MurNAc versus GlcNAc, while non-acetylated forms like muramic acid fail to serve as substrates entirely [2]. Furthermore, the lactic acid substituent is essential for immune receptor activation, as the N-acetylmuramic acid moiety of muramyl dipeptide (MDP) requires phosphorylation at the C6 hydroxyl group to generate the active NOD2 agonist [3]. These structural and functional differences render generic substitution impossible for applications requiring authentic peptidoglycan components or accurate biological readouts.

Quantitative Comparative Evidence for N-Acetylmuramic Acid Selection


Differential Substrate Kinetics of MurK Kinase for MurNAc versus GlcNAc

In a direct kinetic comparison using purified recombinant MurK kinase from Clostridium acetobutylicum, N-acetylmuramic acid (MurNAc) exhibits a Km of 190 μM, whereas N-acetylglucosamine (GlcNAc) displays a significantly lower Km of 127 μM, indicating tighter apparent binding for GlcNAc under the assay conditions [1]. The kcat value for GlcNAc (65.0 s⁻¹) is 1.5-fold higher than that for MurNAc [1]. Critically, the non-acetylated forms—glucosamine and muramic acid—demonstrate zero detectable substrate activity, confirming that N-acetylation is absolutely required for enzyme recognition [1]. This enzyme exhibits unique dual specificity for both MurNAc and GlcNAc, a property not shared with human GlcNAc kinase (24% sequence identity) [1].

Bacterial Cell Wall Metabolism Enzyme Kinetics Peptidoglycan Recycling

Comparative Binding Affinity of CPGRP-S for MurNAc versus GlcNAc

The camel peptidoglycan recognition protein CPGRP-S binds N-acetylmuramic acid (MurNAc) with a dissociation constant (Kd) of 1.8 × 10⁻⁷ M, compared to a Kd of 2.6 × 10⁻⁷ M for N-acetylglucosamine (GlcNAc) [1]. This represents a 1.44-fold stronger binding affinity for MurNAc relative to GlcNAc under identical experimental conditions. Both monosaccharides occupy the same binding subsite in CPGRP-S, with MurNAc forming an additional set of hydrogen bonds and hydrophobic contacts attributable to its lactic acid ether substituent [1]. For context, the intact polymeric peptidoglycan binds with a substantially higher affinity (Kd = 1.3 × 10⁻⁹ M) due to multivalent interactions [1].

Innate Immunity Peptidoglycan Recognition Proteins Protein-Ligand Interactions

UDP-MurNAc as a Potent Feedback Inhibitor of MurA Enzyme

The nucleotide-activated form UDP-N-acetylmuramic acid (UDP-MurNAc) binds to MurA (enolpyruvyl-UDP-GlcNAc synthase) with a dissociation constant Kd = 0.94 ± 0.04 μM, demonstrating high-affinity binding that is physiologically relevant for feedback regulation of peptidoglycan precursor biosynthesis [1]. This binding was identified after observing that ~25% of purified recombinant MurA remained complexed with UDP-MurNAc even after five purification steps, indicating exceptionally tight association [1]. Inhibition patterns suggest competition with the substrate phosphoenolpyruvate (PEP) and either competitive or noncompetitive behavior relative to UDP-GlcNAc [1]. Previous studies had incorrectly concluded that UDP-MurNAc binding was not tight enough to be physiologically significant, an artifact later attributed to suboptimal assay conditions [1].

Peptidoglycan Biosynthesis Enzyme Inhibition Antibiotic Target Validation

MurNAc-Specific Activation of NLRP3 Inflammasome Relative to Other Sugars

In a direct comparative assay using LPS-primed bone marrow-derived macrophages (BMDMs), N-acetylmuramic acid (NAM) delivered as a lipofectamine complex stimulated robust NLRP3 inflammasome activation, as measured by IL-1β release and processing [1]. Under identical experimental conditions, glucosamine (GAM), glucose (Gluc), and sucrose (Suc) failed to induce detectable inflammasome activation, demonstrating that the response is specific to the N-acetylmuramic acid structure [1]. The study further identified N-acetylglucosamine (NAG) as the active NLRP3-activating component of peptidoglycan, with NAM (MurNAc) producing comparable activation [1]. Proximity ligation assays confirmed direct NLRP3-caspase-1 association following NAG stimulation [1].

Inflammasome Biology Innate Immunity Bacterial Sensing

Differential Lectin Recognition of MurNAc versus Muramic Acid

A systematic survey of 45 plant lectins and isolectins revealed that glucose/mannose-specific lectins from the tribe Vicieae exhibit strong reactivity toward both N-acetylmuramic acid (MurNAc) and muramic acid (MurAc) as well as muramyl dipeptides [1]. However, lectins from other Leguminosae tribes displayed markedly reduced reactivity, while lectins from non-legume families were poorly reactive or completely unreactive toward these peptidoglycan components [1]. Molecular modeling and docking studies suggest that the N-acetyl group on MurNAc contributes to conformational specificity that influences lectin binding, distinguishing it from the deacetylated muramic acid form [1].

Lectin Biochemistry Plant-Microbe Interactions Carbohydrate Recognition

High-Value Research and Industrial Applications for N-Acetylmuramic Acid


Enzymatic Assays for Peptidoglycan Recycling Kinases (MurK)

N-Acetylmuramic acid serves as a primary substrate for characterizing MurK kinase activity in bacterial cell wall recycling pathways. Based on the quantitative kinetic evidence that MurK displays a Km of 190 μM for MurNAc versus 127 μM for GlcNAc [1], researchers can design precise substrate saturation curves for enzyme characterization, inhibitor screening, and mechanistic studies. This compound is particularly valuable for laboratories investigating clostridial pathogens or developing novel antibacterial strategies targeting cell wall salvage pathways [1].

Innate Immune Receptor Binding Studies (PGRPs and NOD2)

For researchers studying peptidoglycan recognition by host immune receptors, N-acetylmuramic acid provides a defined molecular probe with quantifiable binding parameters. The Kd of 1.8 × 10⁻⁷ M for CPGRP-S binding [1] and the requirement for MurNAc phosphorylation by NAGK to generate the active NOD2 agonist [2] establish this compound as essential for calibrating surface plasmon resonance (SPR) assays, isothermal titration calorimetry (ITC) experiments, and cellular activation studies. Using MurNAc rather than GlcNAc ensures that receptor binding measurements accurately reflect the native peptidoglycan recognition event [1].

NLRP3 Inflammasome Activation Assays

N-Acetylmuramic acid is a validated, structurally defined activator for NLRP3 inflammasome studies in macrophages and other immune cells. Comparative data confirm that NAM (MurNAc) triggers IL-1β release and caspase-1 processing, whereas glucosamine, glucose, and sucrose produce no detectable activation under identical conditions [1]. This specificity makes MurNAc an indispensable positive control and mechanistic probe for inflammasome research, particularly in studies examining how bacterial cell wall components are sensed by the cytosolic innate immune machinery [1].

MurA Enzyme Inhibition and Antibacterial Screening

The nucleotide form UDP-MurNAc serves as a high-affinity (Kd = 0.94 μM) inhibitor of MurA, the first committed enzyme in peptidoglycan biosynthesis [1]. This property makes MurNAc and its activated derivatives valuable tools for antibiotic discovery programs targeting MurA, including high-throughput screening assays, structure-activity relationship (SAR) studies, and co-crystallization experiments to determine inhibitor binding modes [1]. The persistence of UDP-MurNAc binding through extensive purification underscores its utility as a tight-binding ligand for biophysical characterization [1].

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